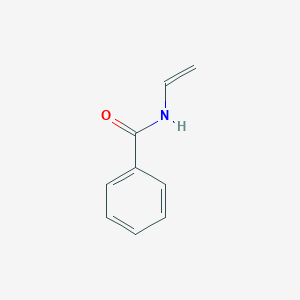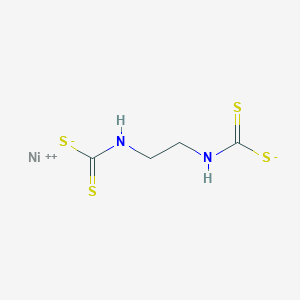
Nickel(II) ethylenebis(dithiocarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(II) ethylenebis(dithiocarbamate) (NiET) is a coordination compound that has gained interest due to its unique properties. It is a chelating agent that is used in various scientific research applications, including agriculture, environmental science, and medicine. NiET is synthesized through a simple and efficient method, which will be discussed in This paper aims to provide an overview of NiET, its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
Nickel(II) ethylenebis(dithiocarbamate) exerts its biological effects through its ability to chelate metal ions. Nickel(II) ethylenebis(dithiocarbamate) binds to metal ions, such as nickel, copper, and zinc, and forms stable complexes. These complexes can disrupt the normal functioning of enzymes and proteins, leading to cell death. Nickel(II) ethylenebis(dithiocarbamate) has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, an enzyme complex involved in protein degradation.
Biochemische Und Physiologische Effekte
Nickel(II) ethylenebis(dithiocarbamate) has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that Nickel(II) ethylenebis(dithiocarbamate) can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and induce the expression of antioxidant enzymes. In vivo studies have shown that Nickel(II) ethylenebis(dithiocarbamate) can reduce tumor growth in mice and improve the survival rate of mice infected with a viral infection.
Vorteile Und Einschränkungen Für Laborexperimente
Nickel(II) ethylenebis(dithiocarbamate) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Nickel(II) ethylenebis(dithiocarbamate) has a high affinity for metal ions, which makes it useful for studying metal-dependent enzymes and proteins. However, Nickel(II) ethylenebis(dithiocarbamate) also has some limitations. It can be toxic to cells at high concentrations and can interfere with the activity of non-metal-dependent enzymes and proteins.
Zukünftige Richtungen
There are several future directions for Nickel(II) ethylenebis(dithiocarbamate) research. One area of interest is the development of Nickel(II) ethylenebis(dithiocarbamate)-based drugs for the treatment of cancer and viral infections. Another area of interest is the use of Nickel(II) ethylenebis(dithiocarbamate) as a tool for studying metal-dependent enzymes and proteins. Nickel(II) ethylenebis(dithiocarbamate) can also be used as a biosensor for detecting metal ions in environmental samples. Further studies are needed to fully understand the biological effects of Nickel(II) ethylenebis(dithiocarbamate) and its potential applications in various fields.
Conclusion:
In conclusion, Nickel(II) ethylenebis(dithiocarbamate) is a coordination compound that has gained interest due to its unique properties. It is a chelating agent that is used in various scientific research applications, including agriculture, environmental science, and medicine. Nickel(II) ethylenebis(dithiocarbamate) can be synthesized through a simple and efficient method and exerts its biological effects through its ability to chelate metal ions. Nickel(II) ethylenebis(dithiocarbamate) has several advantages for lab experiments, but also has some limitations. There are several future directions for Nickel(II) ethylenebis(dithiocarbamate) research, including the development of Nickel(II) ethylenebis(dithiocarbamate)-based drugs and the use of Nickel(II) ethylenebis(dithiocarbamate) as a biosensor.
Synthesemethoden
Nickel(II) ethylenebis(dithiocarbamate) can be synthesized through a simple and efficient method. The synthesis involves the reaction between nickel(II) chloride hexahydrate and sodium diethyldithiocarbamate trihydrate in methanol. The reaction takes place at room temperature and produces a yellow-green precipitate, which is Nickel(II) ethylenebis(dithiocarbamate). The yield of Nickel(II) ethylenebis(dithiocarbamate) is dependent on the reaction conditions, such as temperature, pH, and solvent.
Wissenschaftliche Forschungsanwendungen
Nickel(II) ethylenebis(dithiocarbamate) has been extensively studied in various scientific research applications. In agriculture, Nickel(II) ethylenebis(dithiocarbamate) has been used as a fungicide and bactericide to control plant diseases. In environmental science, Nickel(II) ethylenebis(dithiocarbamate) has been used to remove heavy metals from contaminated soil and water. In medicine, Nickel(II) ethylenebis(dithiocarbamate) has been studied for its potential anticancer and antiviral properties.
Eigenschaften
CAS-Nummer |
12275-13-7 |
|---|---|
Produktname |
Nickel(II) ethylenebis(dithiocarbamate) |
Molekularformel |
C4H6N2NiS4 |
Molekulargewicht |
269.1 g/mol |
IUPAC-Name |
nickel(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.Ni/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 |
InChI-Schlüssel |
LAHRFHINHFIDLM-UHFFFAOYSA-L |
Isomerische SMILES |
C(CN=C(S)[S-])N=C(S)[S-].[Ni+2] |
SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Ni+2] |
Kanonische SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Ni+2] |
Andere CAS-Nummern |
12275-13-7 |
Synonyme |
Ethylenebis(dithiocarbamic acid)nickel(II) salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



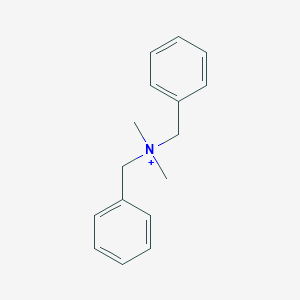
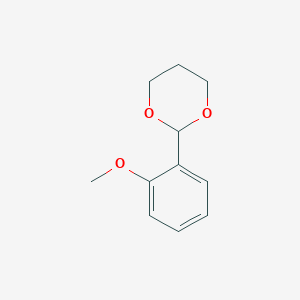

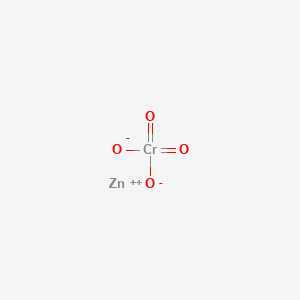
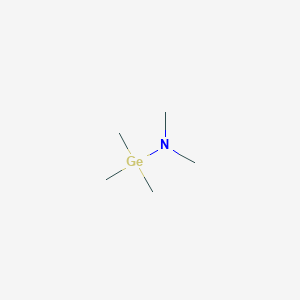
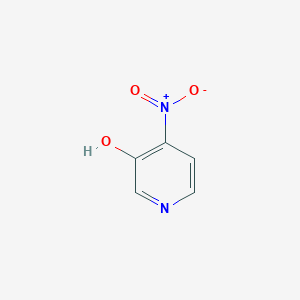

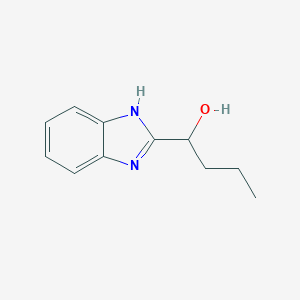
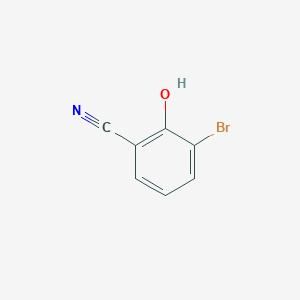
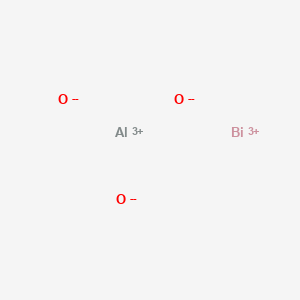
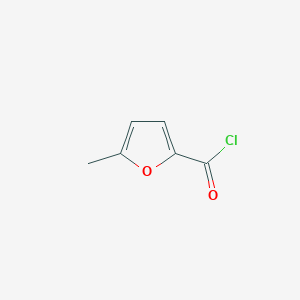
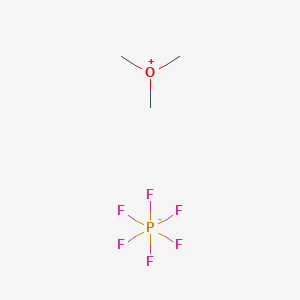
![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)
